molecular formula C12H18O2 B7877599 2-(4-Ethoxyphenyl)-2-butanol

2-(4-Ethoxyphenyl)-2-butanol

Cat. No.: B7877599
M. Wt: 194.27 g/mol
InChI Key: GEWUVBCWIFXDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with an ethoxyphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethoxyphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-(4-ethoxyphenyl)-2-butanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to reduce the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-ethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Although it is already an alcohol, further reduction can lead to the formation of corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products

    Oxidation: 2-(4-Ethoxyphenyl)-2-butanone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The ethoxyphenyl group may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-2-butanol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Ethylphenyl)-2-butanol: Similar structure but with an ethyl group instead of an ethoxy group.

    2-(4-Hydroxyphenyl)-2-butanol: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

2-(4-Ethoxyphenyl)-2-butanol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it distinct from its analogs and potentially useful in different applications.

Biological Activity

2-(4-Ethoxyphenyl)-2-butanol is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the current understanding of its biological effects, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C12H16O2
  • Molecular Weight : Approximately 192.26 g/mol
  • Structure : The compound features a butanol backbone with an ethoxy-substituted phenyl group, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

The compound has shown promising results in inhibiting the growth of these pathogens, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, treatment with this compound resulted in significant cell cycle arrest and apoptosis in the HeLa cell line, as evidenced by flow cytometry analyses.

  • Cell Cycle Arrest : The compound caused G0/G1 phase arrest, indicating a halt in cell proliferation.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins (Bax, PUMA) was observed, while anti-apoptotic proteins (Bcl-2, Bcl-xL) also increased, suggesting a complex regulatory mechanism at play .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various compounds, including this compound, against common pathogens. The findings indicated that the compound displayed significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on cancer cells. The results demonstrated that at concentrations ranging from 25 to 100 μg/mL, the compound effectively reduced cell viability in the MDA-MB231 breast cancer cell line. Morphological changes indicative of apoptosis were also noted .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Protein Expression Modulation : It alters the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Properties

IUPAC Name

2-(4-ethoxyphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(3,13)10-6-8-11(9-7-10)14-5-2/h6-9,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWUVBCWIFXDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.